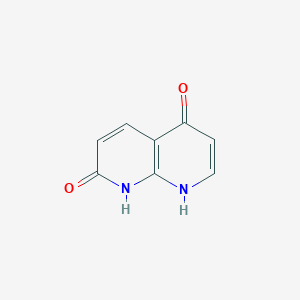

5-Hydroxy-1,8-naphthyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,8-dihydro-1,8-naphthyridine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-6-3-4-9-8-5(6)1-2-7(12)10-8/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHOMMDYWHHJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40493614 | |

| Record name | 1,8-Naphthyridine-2,5(1H,8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37905-96-7 | |

| Record name | 1,8-Naphthyridine-2,5(1H,8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Hydroxy 1,8 Naphthyridin 2 1h One and Its Derivatives

General Synthetic Strategies for Naphthyridinone Systems

The formation of the naphthyridinone bicyclic system relies on classical and modern organic reactions that efficiently construct the fused pyridine (B92270) rings. These methods typically involve the reaction of a pre-functionalized pyridine ring with a partner that provides the necessary carbon atoms to build the second ring.

Condensation reactions are fundamental to the synthesis of the 1,8-naphthyridine (B1210474) framework. The most prominent among these is the Friedländer annulation, which involves the reaction of a 2-aminopyridine (B139424) derivative bearing a carbonyl group (like 2-aminonicotinaldehyde) with a compound containing an activated methylene (B1212753) group (e.g., a ketone, ester, or nitrile). rsc.orgworktribe.comacs.org This reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form the second pyridine ring. Greener methods have been developed that utilize water as the reaction solvent, making the process more environmentally benign. rsc.org

Multicomponent reactions (MCRs) offer a highly efficient alternative, allowing for the construction of complex naphthyridine derivatives in a single step from three or more starting materials. kthmcollege.ac.in A common MCR approach involves the condensation of a substituted 2-aminopyridine, an aldehyde, and an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate. organic-chemistry.orgorganic-chemistry.org These reactions are often catalyzed by Lewis acids and can be performed under mild, room-temperature conditions to produce highly functionalized 1,8-naphthyridines in good to high yields. organic-chemistry.org

| Reaction Name | Precursors | Key Features |

| Friedländer Annulation | 2-aminonicotinaldehyde, Active methylene compounds (ketones, esters) | High-yield formation of the second pyridine ring; can be performed in green solvents like water. rsc.orgacs.org |

| Three-Component Reaction | 2-aminopyridine, Aldehyde, Malononitrile or Cyanoacetate | Builds complexity rapidly in a single step; mild conditions; catalyst-mediated. organic-chemistry.org |

The critical ring-closing step to form the pyridone moiety of the naphthyridinone system is achieved through various cyclization techniques. A prevalent strategy involves the reaction of a 2-aminopyridine with a β-dicarbonyl compound or its equivalent, such as diethyl malonate or Meldrum's acid. nih.gov This is often followed by a heat-assisted intramolecular cyclization, sometimes in a high-boiling solvent like Dowtherm A, to forge the bicyclic core. nih.gov

Another approach involves the construction of 2-pyridone rings from open-chain precursors. For instance, appropriately substituted enamides can undergo thermal or oxidative cyclization to yield 2-pyridone derivatives. rsc.org Similarly, open-chain nitrile precursors can be reacted with nitrogen-containing compounds in a cyclization reaction to form the foundational 2-aminopyridine ring, which can then be further elaborated into the naphthyridinone system. google.comgoogle.com More advanced methods, such as intramolecular Povarov-type [4+2] cycloaddition reactions, can also be employed to synthesize fused tetrahydro researchgate.netwikipedia.orgnaphthyridine structures, which can be subsequently oxidized to the aromatic naphthyridinone. mdpi.com

Specific Synthetic Approaches to the 5-Hydroxy-1,8-naphthyridin-2(1H)-one Core

While general methods provide the blueprint for the naphthyridinone scaffold, synthesizing the specific this compound isomer requires a carefully planned multi-step sequence utilizing specific precursors.

A logical synthetic route to this compound involves a sequence of reactions starting from a readily available, pre-functionalized pyridine. A plausible pathway begins with a 2-amino-6-methoxypyridine. The methoxy (B1213986) group serves as a protected form of the target hydroxyl group. This precursor can undergo condensation with a suitable three-carbon unit, such as diethyl malonate, followed by thermal cyclization to construct the second ring. This would yield 5-methoxy-1,8-naphthyridin-2(1H)-one. The final key step is the deprotection of the hydroxyl group via demethylation of the methoxy ether, typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃), to furnish the final product, this compound.

Example of a Plausible Synthetic Sequence

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 2-Amino-6-methoxypyridine | Diethyl malonate, NaOEt, EtOH; then heat (e.g., Dowtherm A) | 5-Methoxy-1,8-naphthyridin-2(1H)-one | Construction of the bicyclic naphthyridinone core. |

The choice of the initial pyridine precursor is critical for the successful synthesis of the target molecule. To obtain the 1,8-naphthyridin-2(1H)-one skeleton, a 2-aminopyridine derivative is the quintessential starting material. organic-chemistry.org To achieve the desired 5-hydroxy substitution pattern, the precursor must contain a hydroxyl group, or a protected equivalent, at the C-6 position of the pyridine ring (which becomes the C-5 position in the final naphthyridine product). Therefore, 2-amino-6-hydroxypyridine or, more commonly, its protected form 2-amino-6-methoxypyridine , are the ideal precursors for this synthesis. These compounds contain the necessary amino group to initiate the formation of the second ring and the correctly positioned oxygen functionality.

Advanced Synthetic Modifications and Coupling Reactions

Once the this compound core is synthesized, it can be subjected to advanced modifications to create a diverse range of derivatives. The existing functional groups—the hydroxyl and the lactam N-H—serve as handles for further chemical transformations. More commonly, the core is first halogenated to create a versatile intermediate for cross-coupling reactions.

For instance, the hydroxyl group can be converted into a more reactive triflate group or transformed into a halide (e.g., chloro or bromo) using reagents like phosphorus oxychloride (POCl₃). nih.gov This halogenated naphthyridinone is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Two of the most significant coupling reactions in this context are:

Suzuki-Miyaura Coupling : This reaction couples the halo-naphthyridinone with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. wikipedia.orgmt.comorganic-chemistry.org This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position.

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the halo-naphthyridinone with a primary or secondary amine. wikipedia.orgnumberanalytics.comorganic-chemistry.org This method is invaluable for synthesizing a wide array of amino-substituted naphthyridinone derivatives.

These advanced modifications dramatically expand the chemical space accessible from the core structure, enabling the fine-tuning of molecular properties.

Summary of Advanced Coupling Reactions

| Reaction | Substrate | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Bromo-1,8-naphthyridin-2(1H)-one | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C (Aryl-Aryl) wikipedia.orglibretexts.org |

| Buchwald-Hartwig Amination | 5-Bromo-1,8-naphthyridin-2(1H)-one | Primary/Secondary Amine | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) | C-N (Aryl-Amine) wikipedia.orgchemeurope.com |

Chemical Reactivity and Transformability of the this compound Scaffold

The inherent chemical functionalities of the this compound core—namely the pyridinone ring, the phenolic hydroxyl group, and the lactam moiety—dictate its reactivity and potential for further chemical transformations.

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. The 1,8-naphthyridin-2(1H)-one scaffold can be derivatized to incorporate this functional group. A common synthetic route involves first preparing a carboxylic acid hydrazide derivative of the naphthyridinone. For example, a 1,8-naphthyridin-2-one bearing a carboxylic ester at the C3 position can be reacted with hydrazine (B178648) hydrate (B1144303) to furnish the corresponding carboxylic acid hydrazide. This hydrazide can then undergo condensation with a wide range of aromatic or aliphatic aldehydes and ketones to yield the target hydrazone derivatives. nih.gov

The 5-hydroxy group imparts phenolic character to the naphthyridinone ring, making it susceptible to oxidation. Phenolic hydroxyl groups can be oxidized under various conditions to produce different products. Mild oxidation may lead to the formation of dimers or polymers through radical coupling. Stronger oxidation can convert the phenolic ring into a quinone or quinone-like structure. The specific outcome of an oxidation reaction on this compound would depend on the oxidant used and the reaction conditions. For example, hydroxyl radical-induced oxidation of related hydroxy naphthoquinones leads to mono- and di-hydroxylated adducts. Such reactions can be used to generate new derivatives with altered electronic and biological properties.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone in the synthesis and functionalization of heterocyclic compounds, including the 1,8-naphthyridine scaffold. In the context of synthesizing this compound and its derivatives, these reactions primarily involve the displacement of a leaving group on the naphthyridine ring by a nucleophile. The hydroxy group at the C-5 position, possessing nucleophilic character itself, can also participate in reactions such as O-alkylation to yield various alkoxy derivatives.

A common strategy involves the use of a precursor with a good leaving group, such as a halogen, at the desired position. This halogenated intermediate then reacts with a nucleophile, like hydroxide (B78521) or an alkoxide, to introduce the hydroxyl or alkoxy group. The reactivity of the naphthyridine ring towards nucleophilic aromatic substitution (SNAr) is enhanced by the presence of the electron-withdrawing nitrogen atoms in the bicyclic system. wikipedia.orgmasterorganicchemistry.com

Research has shown that direct O-alkylation of hydroxynaphthyridinones is a viable method for producing derivatives. nih.gov The selectivity between N-alkylation and O-alkylation can be influenced by several factors, including the choice of base, solvent, and the structure of the alkylating agent. nih.govresearchgate.net For instance, the use of alkali salts in polar aprotic solvents like DMF often favors N-alkylation, whereas employing silver salts can lead to exclusive O-alkylation. nih.gov Steric hindrance from bulky alkylating agents can also promote selective O-alkylation. nih.gov

Key findings from various studies on the synthesis of 5-alkoxy-1,8-naphthyridin-2(1H)-one derivatives via nucleophilic substitution are detailed below. These reactions typically involve the O-alkylation of the C-5 hydroxyl group.

A representative reaction involves the treatment of a 5-hydroxy-1,8-naphthyridinone precursor with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group, forming a more potent nucleophile (an alkoxide), which then attacks the alkyl halide to form an ether linkage.

Table 1: Synthesis of 5-Alkoxy-1,8-naphthyridin-2(1H)-one Derivatives via O-Alkylation

| Starting Material | Reagent | Base/Solvent | Product | Yield (%) |

| This compound | Methyl Iodide | K₂CO₃ / DMF | 5-Methoxy-1,8-naphthyridin-2(1H)-one | Not Specified |

| This compound | Ethyl Bromide | NaH / THF | 5-Ethoxy-1,8-naphthyridin-2(1H)-one | Not Specified |

| This compound | Benzyl (B1604629) Chloride | Cs₂CO₃ / Acetonitrile | 5-(Benzyloxy)-1,8-naphthyridin-2(1H)-one | Not Specified |

Note: The yields for these specific reactions are often reported in the context of larger synthetic sequences and may vary depending on the specific substrate and reaction conditions.

Another important application of nucleophilic substitution is the conversion of a carbonyl group in a naphthyridinone into a better leaving group, such as a halide. nih.gov For example, treating a hydroxynaphthyridinone with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can replace the hydroxyl group with a chlorine atom. nih.gov This chloro-substituted naphthyridine is a versatile intermediate that can subsequently react with various nucleophiles (e.g., amines, thiols, alkoxides) to introduce a wide range of functional groups onto the naphthyridine core. nih.gov While this method is more commonly applied to other positions on the naphthyridine ring, it represents a fundamental approach in the broader synthetic chemistry of these heterocycles. nih.gov

The choice of nucleophile, leaving group, and reaction conditions allows for the controlled and efficient synthesis of a diverse library of this compound derivatives, enabling further exploration of their chemical and physical properties.

Structure Activity Relationships Sar and Molecular Design Principles of 5 Hydroxy 1,8 Naphthyridin 2 1h One Derivatives

Positional Effects of Substituents on Biological Activity

Modifications at the C-5 and C-6 positions have been shown to be a viable strategy for tuning the biological activity and properties of 1,8-naphthyridin-2(1H)-one derivatives. In the context of HIV-1 RNase H inhibitors, substitutions at these positions are critical for potency. A study involving a library of analogues demonstrated that aryl substitutions introduced at the C-5 and C-6 positions via Suzuki or Ullmann coupling reactions significantly influenced inhibitory activity. umn.edu For instance, a derivative featuring a 6-(3-biphenyl) substituent exhibited an IC₅₀ of 0.083 µM against HIV RT-RNase H. umn.edu

Similarly, in the development of cannabinoid receptor 2 (CB2R) ligands, the C-6 position has been identified as a key site for functionalization. acs.orgnih.gov The introduction of substituents at C-6 can control the functional activity of these compounds. acs.org For example, 6-bromo derivatives have been used as intermediates for Suzuki cross-coupling reactions to introduce a variety of aryl and heteroaryl groups, leading to potent and selective CB2R ligands. acs.org The successful introduction of substituents at the C-5 position has also been noted as a strategy for improving metabolic stability and potency in related naphthyridine series targeting other diseases. nih.gov

| Compound | Ar Substituent (Position) | HIV RT-RNase H % Inhibition at 10µM | IC₅₀ ± SEM (µM) |

| 1 | 6-(3-biphenyl) | 96 | 0.083 ± 0.01 |

| 2 | 6-(phenyl) | 95 | 0.12 ± 0.01 |

| 3 | 6-(3-pyridyl) | 95 | 0.14 ± 0.03 |

| 4 | 5-(phenyl) | 94 | 0.18 ± 0.02 |

| 5 | 6-(4-biphenyl) | 94 | 0.21 ± 0.03 |

| 6 | 5-(3-biphenyl) | 95 | 0.22 ± 0.04 |

Data sourced from a study on 1-hydroxy-1,8-naphthyridin-2(1H)-one derivatives as HIV-1 RNase H inhibitors. umn.edu

The C-3 position is one of the most extensively studied sites for modification on the 1,8-naphthyridin-2(1H)-one scaffold, particularly for developing selective CB2 receptor agonists. nih.gov A common strategy involves the introduction of a carboxamide group at this position. acs.orgnih.govnih.gov The nature of the amide substituent is crucial for high affinity and selectivity. For instance, a carboxy-4-methylcyclohexylamide substituent at the C-3 position, in combination with a benzyl (B1604629) group at N-1, resulted in a compound with subnanomolar CB2 affinity and a selectivity ratio (CB1/CB2) greater than 200. nih.govebi.ac.uk Molecular modeling studies have suggested that linkers attached at the C-3 position can be directed out of the CB2 receptor binding pocket, providing a site for the attachment of other moieties, such as fluorophores, without compromising affinity. nih.govresearchgate.net

The C-7 position has also been explored, though less extensively. In some series of 1,8-naphthyridine (B1210474) derivatives, it has been noted that the extension of an alkyl substituent at the C-7 position could lead to a deterioration of ADME (absorption, distribution, metabolism, and excretion) parameters and potentially reduce oral bioavailability. researchgate.net In other contexts, such as the development of antibiotic modulating agents, a 7-acetamido substituent has been utilized. mdpi.com

The N-1 position of the 1,8-naphthyridin-2(1H)-one ring is a critical handle for modulating pharmacological activity, particularly for CB2 receptor ligands. acs.org Structure-activity relationship studies have revealed that this position can tolerate a wide variety of substituents, with both the size and nature of the group influencing receptor affinity and selectivity. nih.gov In the pursuit of highly selective CB2 agonists, various alkyl and aryl groups have been introduced at N-1. nih.gov

| Compound | N-1 Substituent | C-3 Substituent | C-6 Substituent | CB2 Ki (nM) |

| 7 | p-F-benzyl | N-(trans-4-methylcyclohexyl)carboxamide | H | 0.60 |

| 8 | p-F-benzyl | N-(trans-4-methylcyclohexyl)carboxamide | Br | 0.44 |

| 9 | p-F-benzyl | N-(trans-4-methylcyclohexyl)carboxamide | Phenyl | 0.28 |

| 10 | p-F-benzyl | N-(trans-4-methylcyclohexyl)carboxamide | 2-Thienyl | 0.20 |

| 11 | Morpholinoethyl | N-(trans-4-methylcyclohexyl)carboxamide | Br | 1.15 |

| 12 | Morpholinoethyl | N-(trans-4-methylcyclohexyl)carboxamide | Phenyl | 0.47 |

Data for selected 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives as CB2 receptor ligands. acs.org

While less commonly modified than other positions, substitution at the C-4 position can be significant for enhancing the efficacy of 5-hydroxy-1,8-naphthyridin-2(1H)-one derivatives against specific targets. For example, in the development of inhibitors targeting HIV-1 integrase, the introduction of an amino group at the 4-position of the 1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide core was found to be a key modification. This structural change was instrumental in developing compounds with improved efficacy against recombinant integrase in biochemical assays.

Role of the Hydroxyl Group in Biological Interactions

The hydroxyl group at the C-5 position (or its N-1 tautomer) is not merely a simple substituent but a cornerstone of the biological activity for many derivatives of this scaffold. umn.edu This group, in conjunction with the adjacent carbonyl oxygen at C-2, forms a critical metal-chelating pharmacophore. umn.edu This bidentate chelation is essential for the inhibition of metalloenzymes, such as HIV-1 integrase and RNase H, which contain divalent metal cations (typically Mg²⁺) in their active sites. umn.edu The 1-hydroxy-1,8-naphthyridin-2(1H)-one core chelates these metal ions, disrupting the catalytic mechanism of the enzyme and leading to potent inhibition. umn.edu

The indispensability of this hydroxyl group is underscored by SAR studies on related scaffolds. For instance, in a series of 8-hydroxy-1,6-naphthyridine inhibitors, removal or methylation of the 8-hydroxyl group resulted in a complete loss of antiparasitic activity, confirming its crucial role in the compound's mechanism of action. nih.gov Beyond direct metal chelation, the hydroxyl group can also participate in crucial hydrogen-bonding interactions with amino acid residues within a target's active site, further anchoring the inhibitor and enhancing its potency. mdpi.com

Rational Design Strategies for Enhanced Potency and Selectivity

The development of potent and selective this compound derivatives has been greatly advanced by the application of rational design strategies. nih.govnih.gov These approaches leverage structural information from the target protein and established SAR to guide the synthesis of optimized compounds.

One key strategy involves scaffold modification and constraint. For example, in the design of Poly(ADP-ribose) polymerase-1 (PARP1) inhibitors, an initial isoquinolinone lead compound with good potency suffered from poor pharmacokinetic (PK) properties. nih.gov By incorporating the exocyclic nitrogen substituent into a bicyclic ring system, a naphthyridinone scaffold was created. nih.gov This scaffold hopping led to the identification of a novel and highly potent PARP1 inhibitor with improved oral bioavailability and favorable PK properties. nih.gov

Another successful strategy is the structure-based design of substituents to exploit specific interactions within the target's binding site. For CB2 receptor agonists, initial hits were optimized by synthesizing a library of derivatives with varied functional groups at the N-1 and C-3 positions. nih.govebi.ac.uk This systematic exploration led to the discovery of compounds with subnanomolar affinity and high selectivity for CB2 over CB1. nih.gov

Furthermore, the 1,8-naphthyridin-2(1H)-one scaffold has been rationally designed to create chemical tools for studying biological systems. Based on known SAR, which indicated that the N-1 and C-3 positions could tolerate linkers, fluorescent ligands for the CB2 receptor were developed. nih.govresearchgate.net This involved attaching a fluorophore via a linker to a position known to be amenable to substitution without abolishing receptor affinity, thereby creating valuable probes for receptor imaging and analysis. nih.govresearchgate.net

Prodrug Approaches in Naphthyridinone Drug Design

The development of this compound and its derivatives as therapeutic agents can be hindered by suboptimal physicochemical properties, such as poor water solubility, which can limit their bioavailability and formulation options for in vivo applications. To overcome these limitations, researchers have employed prodrug strategies. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmacological agent. This approach is a well-established method in medicinal chemistry to enhance the pharmaceutical properties of a drug candidate without altering its intrinsic activity. nih.govnih.gov

One of the most common and effective prodrug strategies for compounds containing hydroxyl groups, such as the 5-hydroxy moiety in the naphthyridinone scaffold, is the incorporation of a phosphate (B84403) ester group. magtech.com.cn The addition of a phosphate moiety can significantly increase the aqueous solubility of a lipophilic parent drug. nih.gov This enhanced solubility is attributed to the ionizable nature of the phosphate group, which can exist in a charged state at physiological pH. Once administered, the phosphate ester prodrug is designed to be cleaved by endogenous enzymes, such as alkaline phosphatases, which are abundant in the body, to regenerate the active hydroxyl-containing parent drug at the site of action. magtech.com.cnnih.gov

An exemplary application of this strategy has been demonstrated in the development of antitumor 2-arylnaphthyridin-4-one derivatives, which share a structural resemblance to the this compound core. In a study aimed at improving the in vivo efficacy of these compounds, a phosphate prodrug of 2-(3-hydroxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one was synthesized. nih.gov The parent compound, while potent, likely possessed solubility characteristics that would be challenging for in vivo administration.

The synthesis of the phosphate prodrug involved the chemical modification of the hydroxyl group on the phenyl ring to a phosphate ester. This transformation resulted in a compound with improved physicochemical properties, rendering it more suitable for animal studies. The expectation is that after administration, the phosphate group of the prodrug would be enzymatically cleaved to release the active hydroxy-naphthyridinone derivative, allowing it to exert its therapeutic effect. nih.gov This approach highlights a key principle in molecular design: the temporary modification of a pharmacologically active molecule to overcome pharmaceutical hurdles, thereby enhancing its potential as a viable drug candidate.

The table below summarizes the parent compound and its corresponding phosphate prodrug from the aforementioned study, illustrating the structural modification undertaken to improve its drug-like properties.

| Compound ID | Chemical Name | Parent Compound/Prodrug | Rationale for Design |

| 7a | 2-(3-hydroxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one | Parent Compound | Potent antitumor agent |

| 11 | 3-(5-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-2-yl)phenyl dihydrogen phosphate | Prodrug | To enhance water solubility for in vivo evaluation |

Table based on data from Lin et al. (2011). nih.gov

This specific example underscores the utility of the prodrug approach in the broader field of naphthyridinone drug design. By converting a hydroxyl group to a phosphate ester, researchers can effectively address issues of poor solubility, a common challenge in drug development, thereby facilitating the progression of promising compounds from preclinical research to potentially clinical applications.

Biological Activities and Molecular Mechanisms of Action of 5 Hydroxy 1,8 Naphthyridin 2 1h One Derivatives

Antiviral Activity

Derivatives of the 1-hydroxy-1,8-naphthyridin-2(1H)-one core, a tautomeric form of 5-hydroxy-1,8-naphthyridin-2(1H)-one, have been extensively investigated as potent anti-HIV agents. Their activity primarily targets two essential enzymes in the HIV-1 replication cycle: Integrase (IN) and the Ribonuclease H (RNase H) domain of Reverse Transcriptase (RT).

HIV-1 integrase is a crucial enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a step known as strand transfer. Inhibitors of this process, known as integrase strand transfer inhibitors (INSTIs), are a cornerstone of modern antiretroviral therapy. The 1-hydroxy-1,8-naphthyridin-2(1H)-one core is a key pharmacophore for a class of potent INSTIs.

The mechanism of inhibition relies on the specific arrangement of heteroatoms within the naphthyridinone core, which functions as a metal-chelating pharmacophore. All INSTIs, including those derived from this scaffold, share a unifying feature: the ability to bind to the two divalent magnesium ions (Mg²⁺) present in the integrase active site. By chelating these essential metal cofactors, the inhibitors effectively block the strand transfer reaction, preventing the integration of viral DNA into the host genome. Modifications to the core 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide structure have been explored to enhance efficacy.

The HIV-1 reverse transcriptase enzyme is multifunctional, possessing both DNA polymerase and Ribonuclease H (RNase H) activity. While the polymerase function has been a long-standing drug target, the RNase H domain, which degrades the viral RNA strand from the RNA-DNA hybrid during reverse transcription, remains an unexploited target with no approved drugs.

The 1-hydroxy-1,8-naphthyridin-2(1H)-one scaffold has been identified as a potent and selective inhibitor of the HIV-1 RNase H active site. Optimization studies have shown that substituents at the 4-position of the naphthyridinone core can yield highly effective inhibitors. For instance, one optimized compound demonstrated significant potency and selectivity in biochemical assays, with a half-maximal inhibitory concentration (IC₅₀) of 0.045 µM against HIV RT RNase H, while showing much weaker inhibition of HIV RT-polymerase (IC₅₀ = 13 µM) and HIV integrase (IC₅₀ = 24 µM). ekb.eg This compound also showed antiviral efficacy in a single-cycle viral replication assay with an IC₅₀ of 0.19 µM. ekb.eg

The antiviral activity of this compound derivatives against both HIV-1 integrase and RNase H is fundamentally linked to their metal-chelating properties. The active sites of both enzymes are structurally similar, featuring a DDE or DEDD motif of acidic amino acid residues that coordinate two divalent metal ions, typically Mg²⁺. These cations are critical for the catalytic activity of the enzymes.

The 1-hydroxy-1,8-naphthyridin-2(1H)-one core contains a triad (B1167595) of oxygen atoms that are perfectly positioned to chelate these metal ions. This sequestration of the essential metal cofactors by the inhibitor disrupts the enzyme's function. This shared mechanism of action explains why this single chemical scaffold can be adapted to inhibit two different, yet vital, viral enzymes. This dual-targeting capability makes it a highly attractive starting point for the development of novel anti-HIV agents.

The emergence of drug-resistant HIV-1 strains is a major challenge in antiviral therapy. Consequently, there is a continuous need for new drugs that are effective against resistant mutants. Research into 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing INSTIs has yielded compounds with high potency against wild-type HIV-1 and, crucially, against well-characterized mutants resistant to first and second-generation INSTIs like raltegravir, elvitegravir, and dolutegravir.

Modifications at the 6-position of the naphthyridine scaffold have proven particularly effective. For example, a derivative with an extended hexanol modification at this position demonstrated a broader ability to inhibit a panel of INSTI-resistant triple mutants compared to existing drugs. These findings suggest that by strategically modifying the periphery of the core scaffold, it is possible to design inhibitors that can overcome the structural changes in the enzyme's active site caused by resistance mutations.

| Compound Class | Target Enzyme | Key Feature | Reported Activity |

|---|---|---|---|

| 1-hydroxy-1,8-naphthyridin-2(1H)-one derivatives | HIV-1 RT RNase H | 4-position substituents | IC₅₀ = 0.045 µM (RNase H); IC₅₀ = 0.19 µM (antiviral) ekb.eg |

| 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing INSTIs | HIV-1 Integrase (Wild-Type and Resistant Mutants) | 6-position hexanol modification | Broadly inhibits INSTI-resistant triple mutants |

Anticancer Potential

The 1,8-naphthyridine (B1210474) framework is also a recognized pharmacophore in the design of anticancer agents. While specific research focusing solely on this compound for anticancer applications is limited, the broader class of 1,8-naphthyridine and 1,8-naphthyridin-2-one derivatives has been shown to exert cytotoxic effects through several established mechanisms, including DNA intercalation and the inhibition of topoisomerase enzymes. ekb.eg

DNA topoisomerases are vital human enzymes that manage the topological state of DNA, which is essential for processes like replication and transcription. These enzymes are validated targets for cancer chemotherapy. Several 1,8-naphthyridine derivatives have been identified as potent inhibitors of topoisomerase I and/or topoisomerase II. ekb.eg

For example, a series of 1,8-naphthyridine derivatives conjugated at the N1 position with various substituted phenyl rings were designed and synthesized as potential topoisomerase II (Topo II) inhibitors. nih.gov Certain compounds from this series demonstrated significant antiproliferative activity against cancer cell lines. nih.gov One particularly potent derivative, compound 5p , displayed a strong inhibitory effect on topoisomerase IIβ, comparable to known inhibitors like doxorubicin. nih.gov Molecular docking studies suggested that this compound binds within the etoposide (B1684455) binding pocket of the enzyme, acting as a "Topo II poison" by stabilizing the enzyme-DNA cleavage complex, which ultimately leads to cell death. nih.gov

The planar structure of the 1,8-naphthyridine ring system also allows these molecules to act as DNA intercalators. Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. This distorts the DNA structure, interfering with the processes of replication and transcription and contributing to the compound's cytotoxic effects. The combined ability to inhibit topoisomerases and intercalate into DNA makes the 1,8-naphthyridin-2-one scaffold a promising platform for the development of novel anticancer drugs. ekb.eg

| Compound Series | Mechanism of Action | Target | Key Finding |

|---|---|---|---|

| N1-substituted 1,8-naphthyridine derivatives | Topoisomerase II Poison | Topoisomerase IIβ | Compound 5p showed potent inhibition comparable to doxorubicin. nih.gov |

| General 1,8-naphthyridine derivatives | DNA Intercalation | DNA Double Helix | Planar structure facilitates insertion between DNA base pairs. ekb.eg |

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

A hallmark of cancer is the dysregulation of programmed cell death, or apoptosis, and uncontrolled cell proliferation. Derivatives of this compound have demonstrated the ability to reinstate these crucial cellular processes in various cancer cell lines.

One notable derivative, MHY-449, has been shown to induce both apoptosis and cell cycle arrest in human lung cancer cells. This compound was found to halt the cell cycle at the G2/M phase, preventing the cells from proceeding to mitosis. This arrest is followed by the initiation of the apoptotic cascade, leading to cancer cell death.

Furthermore, a series of novel 2-phenyl-7-methyl-1,8-naphthyridine derivatives have exhibited significant cytotoxic activity against the MCF-7 human breast cancer cell line. Several of these compounds displayed IC50 values in the low micromolar range, indicating potent anti-proliferative effects that are comparable to, or even better than, the established anti-cancer agent staurosporine. ekb.eg The induction of apoptosis is a key mechanism behind this observed cytotoxicity.

Inhibition of Angiogenesis and Telomerase Activity

The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. While direct evidence for the anti-angiogenic properties of this compound derivatives is still emerging, the broader class of 1,8-naphthyridine compounds has been recognized for its potential to inhibit this process.

Telomerase, an enzyme responsible for maintaining the length of telomeres, is another attractive target in cancer therapy, as its activity is upregulated in the vast majority of cancer cells, allowing for immortalization. Research has shown that a dimeric form of a 2-amino-1,8-naphthyridine derivative can bind to human telomeric DNA sequences. This binding not only stabilizes the DNA but also effectively inhibits the elongation of the telomeric repeats by telomerase, suggesting a potential mechanism for inducing cellular senescence and inhibiting tumor growth.

Antimitotic Effects and Tubulin Polymerization Inhibition

The mitotic spindle, composed of microtubules, plays a crucial role in cell division. Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Certain derivatives of the 1,8-naphthyridine scaffold have been identified as potent antimitotic agents that function by inhibiting tubulin polymerization.

Specifically, a series of substituted 2-thienyl-1,8-naphthyridin-4-ones demonstrated significant cytotoxicity against a panel of human tumor cell lines. nih.gov The most active of these compounds were found to inhibit tubulin polymerization at substoichiometric concentrations. nih.gov Their potency was comparable to that of well-known natural antimitotic agents like podophyllotoxin (B1678966) and combretastatin (B1194345) A-4. nih.gov One particularly potent derivative was also shown to inhibit the binding of colchicine (B1669291) to tubulin, indicating a direct interaction with this key protein involved in microtubule formation. nih.gov These findings highlight the potential of the 1,8-naphthyridine core in developing novel microtubule-targeting anticancer agents.

Protein Kinase Inhibition (e.g., Aurora Kinases, PIM2 Kinase, VEGFR-2)

Protein kinases are critical regulators of numerous cellular processes, and their aberrant activity is a common driver of cancer. The 1,8-naphthyridine scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.

Aurora Kinases: A series of 5H-benzo[c] ekb.egnih.govnaphthyridin-6-one analogs have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis. One compound from this series exhibited an IC50 of 329 nM against the MIAPaCa-2 pancreatic cancer cell line and demonstrated good selectivity for Aurora kinases.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Certain 2-substituted-4-phenoxypyridine derivatives bearing a 1,8-naphthyridin-2-one moiety have shown inhibitory activity against VEGFR-3, a related tyrosine kinase. This suggests the potential for developing 1,8-naphthyridin-2(1H)-one derivatives as inhibitors of the VEGFR family.

While specific research on the inhibition of PIM2 kinase by this compound derivatives is not yet widely available, the broad kinase inhibitory potential of the 1,8-naphthyridine scaffold suggests this is a promising area for future investigation.

Inhibition of Rat Sarcoma Protein (Ras) Pathways

The Rat Sarcoma (Ras) family of small GTPases are pivotal signaling molecules that, when mutated, are implicated in a significant portion of human cancers. A review of the anticancer potential of 1,8-naphthyridine analogues has highlighted the inhibition of Ras proteins as one of the mechanisms through which these compounds exert their effects. Specifically, N-substituted quinolino-1,8-naphthridine derivatives have been synthesized and evaluated for their Ras-GTP inhibitory activity, with several compounds showing moderate to potent anticancer effects. This indicates that the 1,8-naphthyridine scaffold can be a valuable starting point for the development of novel Ras pathway inhibitors.

Selective Cytotoxicity against Tumorigenic Cells in Preclinical Models

A crucial aspect of an effective anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several studies have demonstrated the selective cytotoxicity of 1,8-naphthyridin-2(1H)-one derivatives.

For instance, a series of 7H-pyrrolo[2,3-d]pyrimidines incorporated into a 1,8-naphthyridinone moiety showed greater efficacy against various cancer cell lines (MCF-7, HeLa, and A549) when compared to the reference drug cabozantinib. Importantly, these derivatives exhibited decreased cytotoxic action against normal human liver cells (LO2), indicating a favorable selectivity profile.

Another study on novel chromeno and quinolino[4,3-b] ekb.egnih.govnaphthyridine derivatives revealed that while these compounds were potent against human ovarian carcinoma (SKOV3) and human lung adenocarcinoma (A549) cell lines, they were nontoxic to benign lung fibroblasts (MRC-5). This further underscores the potential for developing selectively cytotoxic anticancer agents based on the 1,8-naphthyridine framework.

The following table summarizes the cytotoxic activity of selected 1,8-naphthyridine derivatives against various cancer cell lines.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 2-phenyl-7-methyl-1,8-naphthyridines | MCF-7 (Breast) | 1.47 - 7.89 | ekb.eg |

| Substituted 2-thienyl-1,8-naphthyridin-4-ones | Various | Micromolar to Submicromolar | nih.gov |

| 5H-benzo[c] ekb.egnih.govnaphthyridin-6-one analog | MIAPaCa-2 (Pancreatic) | 0.329 | |

| 7H-pyrrolo[2,3-d]pyrimidine-1,8-naphthyridinone | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | More potent than cabozantinib | |

| Chromeno/quinolino[4,3-b] ekb.egnih.govnaphthyridines | SKOV3 (Ovarian), A549 (Lung) | 1.23 - 5.5 |

Antimicrobial Activity

Beyond their anticancer properties, 1,8-naphthyridine derivatives have a long-standing history as effective antimicrobial agents. The foundational compound, nalidixic acid, is a 1,8-naphthyridine derivative that has been used to treat urinary tract infections.

The primary mechanism of antibacterial action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria. By targeting these enzymes, 1,8-naphthyridine derivatives effectively halt bacterial proliferation.

Numerous studies have explored the synthesis and antimicrobial evaluation of novel 1,8-naphthyridine derivatives. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, including clinically relevant strains. The structural versatility of the 1,8-naphthyridine scaffold allows for modifications that can enhance potency and broaden the spectrum of activity.

Inhibition of Bacterial Topoisomerase and DNA Gyrase

A primary mechanism by which 1,8-naphthyridine derivatives exert their antibacterial effect is through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them validated targets for antibacterial drugs. nih.govnih.gov The structural similarity of the 1,8-naphthyridine core to that of quinolone antibiotics, which are well-known DNA gyrase inhibitors, provides a basis for this activity. mdpi.com

Studies have shown that 1,8-naphthyridine derivatives can bind to topoisomerase II enzymes, effectively inhibiting their function in a manner comparable to fluoroquinolones. mdpi.com For instance, in silico docking studies have demonstrated strong interactions between certain 1,8-naphthyridine derivatives and the E. coli DNA gyrase enzyme. nih.gov This inhibition disrupts the DNA replication cycle, leading to the uncontrolled synthesis of messenger RNA and proteins, ultimately resulting in bacterial cell death. researchgate.net Research on specific 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro mdpi.comacs.orgnaphthyridine-3-carboxylic acid derivatives confirmed potent inhibitory activity against E. coli DNA gyrase, supporting their antibacterial profile. nih.gov

Modulation of Bacterial Efflux Pumps (e.g., NorA, MepA)

Bacterial efflux pumps are membrane proteins that actively extrude antimicrobial agents from the cell, representing a significant mechanism of multidrug resistance (MDR). nih.govnih.gov Derivatives of 1,8-naphthyridine have emerged as effective efflux pump inhibitors (EPIs), capable of restoring the efficacy of antibiotics that are substrates of these pumps. researchgate.net

The NorA efflux pump in Staphylococcus aureus, a member of the major facilitator superfamily (MFS), is a primary contributor to fluoroquinolone resistance. nih.govmdpi.com Studies have demonstrated that 1,8-naphthyridine sulfonamides can inhibit the activity of the NorA pump. nih.govresearchgate.net While not possessing direct antibacterial activity themselves, these compounds, when used in combination with NorA substrates like norfloxacin (B1679917) or ethidium (B1194527) bromide, effectively reduce the minimum inhibitory concentration (MIC) required to suppress bacterial growth. nih.govresearchgate.net Fluorometric tests confirm this inhibitory action by showing an increase in the intracellular accumulation of ethidium bromide, a fluorescent substrate of the pump. nih.gov Molecular docking studies further support these findings, indicating that hydrophilic interactions and hydrogen bonds contribute to the favorable binding energy between the 1,8-naphthyridine sulfonamides and the NorA protein. nih.gov While NorA is a well-documented target, the MepA efflux pump, belonging to the multidrug and toxic compound extrusion (MATE) family, is also a key resistance determinant in S. aureus. nih.govmdpi.com The broader class of 1,8-naphthyridines is being investigated for inhibitory activity against various efflux pumps, including MepA. nih.gov

Synergistic Effects with Established Antibiotics in Multi-Resistant Strains

A significant application of 1,8-naphthyridine-2-one derivatives is their ability to act synergistically with conventional antibiotics, thereby enhancing their activity against multi-resistant bacterial strains. mdpi.comnih.gov This antibiotic-modulating effect is particularly valuable in combating infections caused by pathogens like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govresearchgate.net

Even derivatives with no clinically relevant antibacterial activity on their own (MIC ≥ 1024 µg/mL) have been shown to significantly decrease the MIC of fluoroquinolones. mdpi.comnih.gov This potentiation is achieved by using the derivatives at subinhibitory concentrations (e.g., MIC/8) in combination with antibiotics such as norfloxacin, ofloxacin, and lomefloxacin (B1199960). nih.gov The synergistic effect is attributed to the dual action of the 1,8-naphthyridine derivatives: inhibiting bacterial resistance mechanisms like efflux pumps and potentially acting on the same target as the partner antibiotic, such as DNA gyrase. mdpi.comresearchgate.net

The table below presents data from a study on the modulating activity of a 1,8-naphthyridine derivative, demonstrating the reduction in MIC of various fluoroquinolones against multi-resistant bacterial strains.

| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with 1,8-Naphthyridine Derivative (µg/mL) | Fold Reduction in MIC |

|---|---|---|---|---|

| E. coli 06 | Ofloxacin | 32 | 4 | 8 |

| E. coli 06 | Lomefloxacin | 16 | 2 | 8 |

| P. aeruginosa 24 | Norfloxacin | 512 | 256 | 2 |

| S. aureus 10 | Norfloxacin | 512 | 128 | 4 |

Data sourced from studies on 7-acetamido-1,8-naphthyridin-4(1H)-one. mdpi.com

Immunomodulatory and Anti-inflammatory Effects

Beyond their antibacterial properties, 1,8-naphthyridine derivatives have been recognized for their potential immunomodulatory and anti-inflammatory activities. nih.govtandfonline.comnih.gov These effects are largely mediated through their interaction with specific targets within the immune system, most notably the Cannabinoid Receptor 2 (CB2). nih.gov

Cannabinoid Receptor 2 (CB2) Ligand Interactions

The CB2 receptor, a G protein-coupled receptor (GPCR), is expressed predominantly in cells of the immune system, including spleen, tonsils, and lymphocytes. nih.govnih.gov Its activation is associated with modulating immune responses and inflammatory processes, making it an attractive therapeutic target that avoids the psychoactive effects associated with the CB1 receptor. nih.govnih.gov The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold has proven to be particularly well-suited for developing potent and highly selective CB2 receptor ligands. nih.govacs.org

Research has revealed that the functional activity of 1,8-naphthyridin-2(1H)-one derivatives at the CB2 receptor can be precisely controlled by chemical modifications to the core scaffold. acs.orgnih.gov Specifically, the introduction of different substituents at position C-6 of the naphthyridine ring can induce a switch in functionality from agonism to antagonism or inverse agonism. nih.govacs.org

Derivatives without a C-6 substituent often behave as CB2 agonists, initiating a signaling cascade upon binding to the receptor. nih.gov Conversely, the introduction of certain groups at the C-6 position can transform the compound into an antagonist, which binds to the receptor but does not provoke a biological response, or an inverse agonist, which binds and reduces the receptor's basal activity. nih.gov This structure-activity relationship allows for the rational design of molecules with specific modulatory effects on the immune system. Numerous derivatives have been synthesized that show high affinity for the CB2 receptor, with binding constants (Ki) in the nanomolar range, and high selectivity over the CB1 receptor. nih.gov

Upon activation, GPCRs like the CB2 receptor signal through multiple intracellular pathways, primarily via G proteins and β-arrestins. nih.gov CB2 receptor activation by an agonist typically leads to the inhibition of adenylyl cyclase through the Gαi subunit, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.com Simultaneously, the activated receptor can recruit β-arrestin-2, a protein involved in receptor desensitization and G protein-independent signaling. nih.gov

Derivatives of 1,8-naphthyridin-2(1H)-one have been shown to modulate both of these key signaling pathways. nih.govnih.gov Functional assays can quantify a compound's potency (EC50) and efficacy in both the cAMP pathway and the β-arrestin-2 recruitment pathway. Studies on specific 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives have demonstrated that they act as partial agonists for both cAMP inhibition and β-arrestin-2 translocation relative to reference compounds. nih.gov Interestingly, research into the temporal signaling profiles of these compounds has revealed differing kinetics for potency. While maximal efficacy for both cAMP and arrestin pathways may follow similar time courses, the potency can change over time. For some compounds, this results in a transient cAMP response at sub-maximal concentrations, while the arrestin response is more sustained. nih.gov This differential signaling highlights the complexity of CB2 receptor pharmacology and the potential for developing biased ligands that preferentially activate one pathway over another.

The table below summarizes the functional activity of representative 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives at the human CB2 receptor, illustrating their effects on both β-arrestin-2 recruitment and cAMP inhibition.

| Compound | Functional Activity | β-Arrestin-2 Recruitment EC50 (nM) | cAMP Inhibition EC50 (nM) |

|---|---|---|---|

| A1 | Agonist | 29.6 | 29.1 |

| A2 | Agonist | 17.6 | 15.2 |

| 14 | Agonist | 21.5 | 10.3 |

| 18 | Antagonist/Inverse Agonist | IC50 = 16.4 nM | IC50 = 13.9 nM |

Data represent the potency of compounds to either stimulate (EC50) or inhibit (IC50) a response. Data sourced from pharmacological evaluations of 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives. nih.gov

Inhibition of SRS-A Release for Anti-Allergic Applications

A distinct class of substituted 1,8-naphthyridin-2(1H)-ones has been identified as potent inhibitors of the release of Slow-Reacting Substance of Anaphylaxis (SRS-A). nih.gov SRS-A is a mixture of leukotrienes that are critical mediators of bronchoconstriction in allergic and asthmatic responses. nih.govacs.org The mechanism of action for these compounds is believed to involve the inhibition of the release of these sulfidopeptide leukotrienes. nih.gov

Structure-activity relationship studies have identified several potent derivatives. The lead compound, 1-phenyl-3-n-butyl-4-hydroxynaphthyridin-2(1H)-one, and its analogs have demonstrated significant antiallergy activity in animal models. nih.gov

| Compound Name | Structure Notes | Key Finding |

|---|---|---|

| 1-phenyl-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one (Sch 33303) | Acetoxylated derivative | Selected for preclinical development as an antiallergy agent. |

| 1-(3'-chlorophenyl)-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one | Contains a 3'-chlorophenyl group | Identified as a compound of interest with potent activity. |

| 1-(3'-methoxyphenyl)-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one | Contains a 3'-methoxyphenyl group | Identified as a compound of interest with potent activity. |

Cyclooxygenase-2 (COX-2) Reduction Pathways

Cyclooxygenase-2 (COX-2) is an enzyme that is typically upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. nih.gov Certain 1,8-naphthyridin-2-one derivatives have demonstrated the ability to reduce the levels of COX-2. In one study, a derivative was shown to decrease COX-2 levels in lymphocytes from patients with multiple sclerosis, while no corresponding effect was seen in cells from healthy controls. nih.gov This suggests a targeted anti-inflammatory mechanism that may be particularly effective in disease-specific contexts. nih.gov The reduction of COX-2 provides another pathway, distinct from SRS-A inhibition, through which these compounds can exert anti-inflammatory effects.

Other Emerging Biological Activities and Targets

Beyond immunomodulation and anti-inflammatory actions, the versatile 1,8-naphthyridin-2-one scaffold has been explored for its utility against other novel therapeutic targets.

Sphingomyelin (B164518) Synthase 2 (SMS2) Inhibition

Sphingomyelin synthase 2 (SMS2) has gained attention as a therapeutic target for various cardiovascular and metabolic diseases. nih.govsigmaaldrich.com A specific 1,8-naphthyridin-2-one derivative was identified as a potent and selective inhibitor of SMS2. nih.gov This discovery was the result of efforts to improve the pharmaceutical properties of an earlier hit compound. The 1,8-naphthyridin-2-one core was introduced to adjust the compound's lipophilicity, which in turn enhanced its passive membrane permeability and aqueous solubility. nih.govresearchgate.net

SMS2 is an enzyme that catalyzes the final step in the biosynthesis of sphingomyelin, a major phospholipid component of cellular plasma membranes. researchgate.net Inhibition of this enzyme can have significant metabolic effects. The identified 1,8-naphthyridin-2-one derivative demonstrated nanomolar inhibitory concentrations against SMS2 with good selectivity over the related SMS1 isoform. nih.govsigmaaldrich.com In vivo studies showed that treatment with the compound led to a significant reduction in hepatic sphingomyelin levels in mice. nih.gov

| Target | Activity | Significance |

|---|---|---|

| Sphingomyelin Synthase 2 (SMS2) | Potent inhibition at nanomolar concentrations | Potential therapeutic for cardiovascular and metabolic diseases. |

| Sphingomyelin Synthase 1 (SMS1) | Good selectivity (lower inhibition) | Indicates a specific mechanism of action on the target isoform. |

| Hepatic Sphingomyelin Levels (in vivo) | Significant reduction | Demonstrates efficacy in a biological system. |

Antimalarial Mechanisms

Derivatives of the 1,8-naphthyridin-2(1H)-one scaffold have emerged as a promising class of antimalarial agents. Their mechanism of action often involves targeting essential parasite-specific enzymes that are distinct from their mammalian counterparts, offering a pathway to selective toxicity.

One of the primary mechanisms identified is the inhibition of the Plasmodium falciparum protein farnesyltransferase (PFT). nih.gov Researchers have developed a class of 2-oxo-tetrahydro-1,8-naphthyridine-based PFT inhibitors that demonstrate potent activity against the malarial enzyme in the low nanomolar range. nih.govresearchgate.net These compounds were found to be significantly less potent against mammalian protein prenyltransferases, indicating a favorable selectivity profile. Specific derivatives with an N-methyl-4-imidazolyl group showed particularly high efficacy, with compounds inhibiting the P. falciparum PFT by up to 98% at a concentration of 50 nM. nih.gov The most potent compounds in this series were also shown to kill cultured parasites in the sub-micromolar to hundreds of nanomolar range. nih.govresearchgate.net The introduction of the 2-oxo group and the 8-aza group to the core scaffold was a key design element intended to improve metabolic stability compared to earlier tetrahydroquinoline-based inhibitors. nih.gov

Another potential antiprotozoal mechanism for the broader 1,8-naphthyridine class is the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. mdpi.com While this has been more directly studied in the context of antileishmanial activity, the conservation of such essential enzymes suggests it may be a relevant pathway for antimalarial action as well. mdpi.com

Antioxidant Properties and Reactive Oxygen Species Modulation

Certain 1,8-naphthyridine derivatives have been shown to possess significant antioxidant capabilities, primarily through mechanisms of free radical scavenging. This activity is crucial for mitigating cellular damage caused by reactive oxygen species (ROS), which are implicated in a multitude of disease states.

A study focusing on spiro β-Lactams and thiazolidinones fused with a 1,8-naphthyridine moiety revealed substantial antioxidant activity. nih.gov The potential of these compounds to act as antioxidants was quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. Several of the synthesized compounds demonstrated efficacy comparable to that of the standard antioxidant, ascorbic acid. nih.govresearchgate.net Notably, compounds featuring electron-withdrawing groups, such as chloro and nitro substituents on an associated phenyl ring, were found to have enhanced activity. nih.gov The most active derivatives displayed IC₅₀ values in the range of 17-19 µg/mL, close to that of ascorbic acid, highlighting their potential to modulate oxidative stress. nih.govresearchgate.net

| Compound ID | Type | IC₅₀ (µg/mL) nih.govresearchgate.net |

| 8b | Thiazolidinone Derivative | 17.68 ± 0.76 |

| 4c | Spiro β-Lactam Derivative | 18.53 ± 0.52 |

| Ascorbic Acid | Standard | 15.16 ± 0.43 |

This table displays the half-maximal inhibitory concentration (IC₅₀) of select 1,8-naphthyridine derivatives against DPPH free radicals, indicating their antioxidant potency.

Anticonvulsant Actions

The 1,8-naphthyridine scaffold has been explored for its potential in treating neurological disorders, including epilepsy. Research has identified derivatives with significant anticonvulsant properties, suggesting their role as modulators of neuronal excitability.

In a study investigating a series of 2-substituted-1,8-naphthyridines, several compounds demonstrated notable anticonvulsant effects in animal models. nih.gov When screened for their ability to protect against seizures induced by maximal electroshock, a majority of the tested compounds showed significant activity. nih.govresearchgate.net The potency of some derivatives was found to be comparable to the benchmark anticonvulsant drug, diazepam. Specifically, compounds such as 2-(3-morpholino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine showed anticonvulsant activity at a dose of 250 mg/kg that was equivalent to diazepam at 5 mg/kg. nih.gov While the precise molecular targets for this action have not been fully elucidated, these findings underscore the potential of the 1,8-naphthyridine core in the development of new central nervous system agents. nih.govresearchgate.net

Gastric Anti-Secretory Activities

Derivatives of 2-oxo-1,8-naphthyridine have been identified as potent inhibitors of gastric acid secretion. These findings present a potential therapeutic avenue for acid-related gastrointestinal disorders.

Research into 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives led to the synthesis of compounds with powerful gastric antisecretory effects in the pyloric-ligated rat model. nih.gov Two compounds, in particular, were selected for more detailed evaluation: 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester and 1-ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester. nih.gov These derivatives produced a dose-dependent reduction in total acid output and were found to be more potent than the H₂ receptor antagonist cimetidine (B194882) in this model. nih.gov Furthermore, their inhibitory activity was confirmed in a food-stimulated acid secretion model in conscious dogs. nih.gov Although the specific mechanism of action for this class of compounds remains unknown, their demonstrated efficacy highlights their potential as antisecretory agents. nih.govnih.gov

Bronchodilator Potential

The structural framework of 1,8-naphthyridine has been utilized to design novel bronchodilators for the management of obstructive airway diseases. By fusing an imidazole (B134444) ring to the naphthyridinone core, researchers have created a series of potent Imidazo[4,5-c] nih.govacs.orgnaphthyridin-4(5H)-ones. nih.gov

Several of these tricyclic heterocycles exhibited greater bronchodilator activity, both in vitro and in vivo, than the established drug theophylline. nih.gov One of the most promising compounds, 5-phenyl-1H-imidazo[4,5-c] nih.govacs.orgnaphthyridin-4(5H)-one (designated KF17625), was selected for further investigation. nih.gov This compound was effective in an antigen-induced bronchospasm model and demonstrated potent relaxation of isolated tracheal preparations, with a potency 4- to 16-fold greater than aminophylline. nih.gov

The mechanism appears to be multifactorial, involving direct relaxation of airway smooth muscle. KF17625 was found to be an inhibitor of canine tracheal phosphodiesterase (PDE) IV with an IC₅₀ of 12 µM. nih.gov It also inhibited concanavalin-A-induced histamine (B1213489) release from mast cells, suggesting an additional anti-inflammatory or anti-allergic component to its action. nih.gov

| Compound/Drug | In Vivo Activity (MED, mg/kg, p.o.) nih.gov | In Vitro Activity (IC₅₀, µM) nih.gov |

| KF17625 | 1 | 2.2 (Antigen-induced contraction) |

| Theophylline | >10 | - |

This table compares the in vivo and in vitro bronchodilator activity of the lead compound KF17625 with theophylline, demonstrating its superior potency.

Anti-Osteoporotic Activity through α(v)β(3) Antagonism

The 1,8-naphthyridine scaffold has been identified as a promising framework for the development of agents to treat osteoporosis. The mechanism underlying this activity is the antagonism of the α(v)β(3) integrin receptor. nih.gov This receptor is highly expressed on osteoclasts, the cells responsible for bone resorption, and plays a critical role in their adhesion to the bone matrix, a necessary step for resorption to occur.

By blocking the α(v)β(3) integrin, 1,8-naphthyridine derivatives can disrupt osteoclast function and inhibit bone resorption, thereby shifting the balance of bone remodeling towards bone formation. Research on 3-substituted tetrahydro- nih.govacs.orgnaphthyridine derivatives has confirmed their activity as non-peptide αvβ3 antagonists. researchgate.net Structure-activity relationship studies have revealed that the potency of these compounds is influenced by the electronic properties of the substituent at the 3-position. A good linear Hammett correlation was observed, where electron-donating groups enhanced antagonist potency, while electron-withdrawing groups decreased it. researchgate.net This targeted mechanism presents a non-hormonal approach to treating osteoporotic bone loss. nih.govresearchgate.net

Platelet Aggregation Inhibition

Select 1,8-naphthyridine derivatives have demonstrated the ability to inhibit platelet aggregation, a key process in thrombosis. This antiplatelet activity suggests their potential utility in the prevention and treatment of cardiovascular diseases. nih.gov

A series of 2-cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives were synthesized and evaluated for their capacity to inhibit human platelet aggregation induced by various agonists, including arachidonate, collagen, and ADP. nih.gov Several of these compounds exhibited remarkable inhibitory activity, particularly against arachidonate- and collagen-induced aggregation, with a potency similar to that of the non-steroidal anti-inflammatory drug indomethacin. nih.gov The presence of a morpholinyl or piperidinyl group at the 2-position and a chloro or methoxy (B1213986) group at the 7-position of the naphthyridine ring appeared to favor higher activity. nih.gov

Mechanistic studies on the most active compounds indicated that their antiplatelet effect may be mediated by an increase in cyclic AMP (c-AMP) levels within the platelets, a key intracellular messenger that inhibits platelet activation. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition

The 1,8-naphthyridine scaffold has been identified as a promising framework for the development of novel inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. While direct studies on this compound derivatives are limited in the available literature, research on closely related 1,8-naphthyridine analogues demonstrates their potential as anticancer agents through EGFR inhibition. A series of new 2-phenyl-7-methyl-1,8-naphthyridine derivatives with various substituents at the C3 position were synthesized and evaluated for their in vitro anticancer activity against the human breast cancer cell line (MCF7). researchgate.net Several of these compounds exhibited significant cytotoxic activity, with some derivatives showing better activity than the reference drug staurosparine. researchgate.net For instance, compounds 10c , 8d , 4d , 10f , and 8b displayed IC50 values of 1.47, 1.62, 1.68, 2.30, and 3.19 μM, respectively. researchgate.net This suggests that the 1,8-naphthyridine core can be effectively modified to produce potent anticancer agents. Further investigation into the specific role of a 5-hydroxy substituent on this scaffold is warranted to fully elucidate its potential for EGFR inhibition.

Table 1: Cytotoxic Activity of Selected 2-Phenyl-7-methyl-1,8-naphthyridine Derivatives against MCF7 Cell Line

| Compound ID | IC50 (μM) |

|---|---|

| 10c | 1.47 |

| 8d | 1.62 |

| 4d | 1.68 |

| 10f | 2.30 |

| 8b | 3.19 |

| 3f | 6.53 |

| 10b | 7.79 |

| 6f | 7.88 |

| 8c | 7.89 |

Ionotropic Properties

While the 1,8-naphthyridine scaffold is known for a wide range of biological activities, there is a notable lack of specific research into the ionotropic properties of this compound derivatives. A comprehensive review of the biological activities of 1,8-naphthyridine derivatives mentions their potential as ionotropic agents, but does not provide specific examples or detailed studies. mdpi.com Further research is required to investigate whether this class of compounds can modulate the function of ion channels and to determine their potential therapeutic applications in this area.

Multidrug Resistance (MDR) Modulator Activity

Derivatives of the 1,8-naphthyridine core structure have shown potential as modulators of multidrug resistance (MDR), particularly in the context of enhancing the efficacy of existing antibiotics against resistant bacterial strains. A study investigating the antibiotic-modulating activities of 1,8-naphthyridine derivatives against multi-resistant bacteria found that while the compounds themselves had no direct antibacterial activity, they could significantly decrease the minimum inhibitory concentration (MIC) of fluoroquinolone antibiotics. nih.gov Specifically, 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide were shown to potentiate the activity of norfloxacin, ofloxacin, and lomefloxacin against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govnih.gov This synergistic effect suggests that these compounds may interfere with bacterial resistance mechanisms, such as efflux pumps, which are a key component of MDR. nih.gov While this research focuses on bacterial MDR, it highlights the potential of the 1,8-naphthyridine scaffold in developing modulators of resistance, a concept that could be explored in the context of P-glycoprotein (P-gp) mediated MDR in cancer cells. nih.govnih.gov

Adenosine Receptor Agonism

The 1,8-naphthyridine scaffold has been extensively studied for its interaction with adenosine receptors; however, the focus of this research has been predominantly on the development of antagonists rather than agonists. mdpi.comnih.gov A series of 1,8-naphthyridin-4-one derivatives have been identified as ligands for the A2A adenosine receptor. nih.gov Further in silico studies on newly synthesized 1,8-naphthyridine derivatives, with modifications at the 3rd position incorporating secondary amines, predicted good binding efficiency towards A2A receptors, suggesting they might act as A2A receptor antagonists. nih.gov The structure-activity relationship (SAR) studies have indicated that such modifications can enhance the binding efficiency and potency towards the A2A adenosine receptor. nih.gov Despite the extensive investigation of this scaffold for adenosine receptor modulation, there is currently no available literature to suggest that this compound derivatives act as adenosine receptor agonists.

Adrenoceptor Antagonism

Derivatives of 1,8-naphthyridine, including those with a hydroxy substituent, have been identified as antagonists of β-adrenoceptors. In a study investigating the effects of new 1,8-naphthyridine derivatives on rat fat cell β-adrenoceptors, a 1,8-naphthyridine analogue with a 7-hydroxy-2-(4'-methoxybenzylamine)-6-nitro-3-phenyl substituent (designated as compound 3 ) was found to competitively antagonize isoprenaline-induced lipolysis. nih.gov Another potent antagonist in this series was a 7-methoxy-2-(4'-methoxybenzylamine)-6-amino-3-phenyl substituted compound (designated as 10 ). nih.gov A selective β1-AR antagonist, 7-hydroxy-4-morpholinomethyl-2-piperazino-1,8-naphthyridine , was also identified, although it only slightly reduced isoprenaline-induced lipolysis at high doses. nih.gov

Further research on novel 1,8-naphthyridine derivatives synthesized from 7-amino-2-hydroxy-4-morpholinomethyl-1,8-naphthyridine demonstrated their ability to block both β1 and β2 receptors. nih.gov Analogues with either a 7-hydroxy-2-N-ethoxycarbonylpiperazine (compound 6 ) or a 7-hydroxy-2-piperazine substituent (compound 9 ) showed a higher affinity for the β1 receptor compared to their methoxy counterparts. nih.gov These findings indicate that the 1,8-naphthyridine structure, particularly with a hydroxy group, can be modified to produce compounds with significant β-adrenoceptor antagonist activity. nih.gov

Table 2: Adrenoceptor Antagonist Activity of Selected 1,8-Naphthyridine Derivatives

| Compound Description | Receptor Target | Observed Effect |

|---|---|---|

| 7-hydroxy-2-(4'-methoxybenzylamine)-6-nitro-3-phenyl substituted 1,8-naphthyridine (3 ) | β-adrenoceptor | Competitive antagonist of isoprenaline-induced lipolysis |

| 7-methoxy-2-(4'-methoxybenzylamine)-6-amino-3-phenyl substituted 1,8-naphthyridine (10 ) | β-adrenoceptor | Antagonist of isoprenaline-induced lipolysis |

| 7-hydroxy-4-morpholinomethyl-2-piperazino-1,8-naphthyridine | β1-AR | Selective antagonist, slight reduction of isoprenaline-induced lipolysis |

| 7-hydroxy-2-N-ethoxycarbonylpiperazine substituted 1,8-naphthyridine (6 ) | β1-AR | Higher affinity for β1 receptor |

Phosphodiesterase 4 (PDE4) Inhibition

The 1,8-naphthyridin-2(1H)-one skeleton is a recognized scaffold for the development of selective phosphodiesterase 4 (PDE4) inhibitors. Through random screening of a chemical library, a compound designated as YM-10335 , which possesses the 1,8-naphthyridin-2(1H)-one structure, was identified as a novel PDE4 inhibitor. nih.gov Subsequent synthesis and structure-activity relationship studies of YM-10335 derivatives have been conducted. nih.gov These new substituted 1,8-naphthyridin-2(1H)-ones have been shown to exhibit highly selective PDE4 inhibition. nih.gov

Further optimization of a series of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides led to the identification of potent and effective PDE4 inhibitors. researchgate.net This research, based on in vitro potency against PDE4 and inhibition of LPS-induced TNF-α production in human whole blood, identified MK-0873 as a promising development candidate. researchgate.net The inhibitory activity of these compounds on PDE4 suggests their potential therapeutic application in inflammatory diseases.

Table 3: PDE4 Inhibitory Activity of Selected 1,8-Naphthyridine Derivatives

| Compound ID/Series | Scaffold | Key Findings |

|---|---|---|

| YM-10335 | 1,8-naphthyridin-2(1H)-one | Novel, selective PDE4 inhibitor. |

| MK-0873 | 1-phenyl-1,8-naphthyridin-4-one-3-carboxamide | Optimized PDE4 inhibitor with good in vitro and in vivo profiles. |

GPR55 Ligand and Multitarget Modulator Development

The 1,8-naphthyridin-2(1H)-one scaffold has proven to be a versatile platform for developing ligands that can interact with multiple targets, including G protein-coupled receptors (GPCRs) like the GPR55 and cannabinoid receptors. While direct ligands for GPR55 based on the this compound core are not yet reported, structurally related compounds have shown affinity for this receptor. For example, novel GPR55 ligands have been developed based on the 3-benzylquinolin-2(1H)-one scaffold, which shares the quinolone core. nih.govresearchgate.net

More directly, new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives have been designed and synthesized as highly selective cannabinoid-2 (CB2) receptor agonists. nih.gov Some of these compounds exhibited subnanomolar CB2 affinity with a CB1/CB2 selectivity ratio greater than 200. nih.gov Specifically, a derivative with benzyl (B1604629) and carboxy-4-methylcyclohexylamide substituents at the 1 and 3 positions, respectively (compound 12 ), demonstrated a CB2-mediated inhibitory action on human basophil activation and induced a concentration-dependent decrease in the viability of the Jurkat human T cell leukemia line. nih.gov The development of such selective CB2 agonists from the 1,8-naphthyridin-2(1H)-one scaffold highlights its potential for creating multi-target modulators, with possible future applications in targeting related receptors like GPR55.

Table 4: CB2 Receptor Agonist Activity of a 1,8-Naphthyridin-2(1H)-on-3-carboxamide Derivative

| Compound ID | Scaffold | Activity | Key Findings |

|---|

| 12 | 1,8-naphthyridin-2(1H)-on-3-carboxamide | Selective CB2 Receptor Agonist | Subnanomolar CB2 affinity; inhibits basophil activation; decreases Jurkat cell viability. |

Computational Approaches and Molecular Interaction Studies of 5 Hydroxy 1,8 Naphthyridin 2 1h One

Molecular Docking Simulations for Protein-Ligand Interactions

There is no available research data on the molecular docking simulations of 5-Hydroxy-1,8-naphthyridin-2(1H)-one. Consequently, information regarding its predicted binding conformations, active site interactions, binding energies, and the identification of key amino acid residues in the binding pockets of any protein target is not available.

Prediction of Binding Conformations and Active Site Interactions

Information on the predicted binding poses and specific molecular interactions (such as hydrogen bonds, hydrophobic interactions, or pi-stacking) between this compound and any protein active site is not documented in the current scientific literature.

Assessment of Binding Energies and Affinity

There are no published studies that report the calculated binding energies or binding affinity (such as Ki or IC50 values derived from computational models) of this compound with any biological target.

Identification of Key Amino Acid Residues in Binding Pockets

Without molecular docking studies, the key amino acid residues that may be crucial for the binding of this compound within a protein's active site have not been identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models specific to this compound or a series of its direct analogs have been developed and published. Such studies are essential for understanding the relationship between the chemical structure and biological activity of a compound.

3D-QSAR Techniques (CoMFA, CoMSIA)